Potassium linoleate

Übersicht

Beschreibung

Potassium linoleate is a potassium salt of linoleic acid, a polyunsaturated omega-6 fatty acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties. Linoleic acid, from which this compound is derived, is essential for human health and must be obtained through diet. This compound is known for its role as an emulsifier, surfactant, and antimicrobial agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium linoleate can be synthesized through the neutralization of linoleic acid with potassium hydroxide. The reaction typically involves dissolving linoleic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where linoleic acid and potassium hydroxide are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the product. The resulting this compound is then purified through processes like filtration and crystallization .

Analyse Chemischer Reaktionen

Antimicrobial Activity via Membrane Disruption

Potassium linoleate acts as a surfactant, leveraging its amphiphilic structure to destabilize microbial cell membranes. Its linoleate anion integrates into lipid bilayers, causing leakage of cellular contents and eventual cell death .

Key Findings:

-

Bacterial Targets :

-

Staphylococcus aureus (ATCC 6538) : Achieved 100% disinfection at 69–86 mM concentrations with 1-minute contact time on stainless steel surfaces .

-

Pseudomonas aeruginosa (ATCC 15442) : Showed 98.3–100% efficacy at 86 mM with the same contact time .

-

Streptococcus mutans : Exhibited a 7 log-unit reduction at 175 mM after 10 minutes .

-

| Organism | Concentration (mM) | Contact Time | Efficacy | Source |

|---|---|---|---|---|

| S. aureus | 69–86 | 1 minute | 100% | |

| P. aeruginosa | 86 | 1 minute | 98.3–100% | |

| S. mutans | 175 | 10 minutes | 7 log reduction |

Reactivity with Fungal Pathogens

This compound also exhibits fungicidal activity against Candida auris and Candida albicans by disrupting ergosterol-rich fungal membranes. This cross-kingdom efficacy is attributed to its ability to penetrate eukaryotic cell walls .

Mechanism Highlights:

-

Physical Disruption : The compound’s surfactant properties reduce surface tension, enabling deeper penetration into fungal biofilms.

-

Chemical Interaction : Ionic interactions with membrane phospholipids lead to osmotic imbalance and cell lysis .

Stability Considerations:

-

Hard Water Compatibility : Maintains activity in hard water (up to 400 ppm CaCO₃), though opalescence varies with dilution .

-

Storage Stability : Retains efficacy in batches aged >60 days, meeting EPA protocol requirements for shelf life .

Oxidative Reactions

While not directly studied in the provided sources, this compound’s unsaturated fatty acid structure suggests potential reactivity with singlet oxygen (¹O₂), a common oxidant in lipid peroxidation. Such reactions could degrade its antimicrobial efficacy over time under oxidative conditions .

Theoretical Pathways:

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Potassium linoleate is widely used in cosmetic formulations due to its properties as a surfactant, emulsifying agent, and thickener. Its ability to stabilize emulsions makes it valuable in products such as lotions and creams.

Case Study: Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against Streptococcus mutans, a primary bacterium associated with dental caries. In vitro studies indicated a 7 log-unit reduction in bacterial count after a 10-minute exposure at a concentration of 175 mM, with a minimum inhibitory concentration (MIC) of 5.5 mM .

Antimicrobial Agent

This compound has been identified as an effective cross-kingdom antimicrobial agent. It has shown efficacy against various pathogens, including bacteria and fungi.

Case Study: EPA Protocol Compliance

A study established that this compound (isomerized) meets the U.S. Environmental Protection Agency (EPA) protocols for surface disinfection against Candida auris and Staphylococcus aureus. The research involved treating polished cylinders submerged in bacterial cultures and demonstrated significant antimicrobial activity at concentrations as low as 86 mM with a one-minute contact time .

| Pathogen | Concentration (mM) | Contact Time | Efficacy (%) |

|---|---|---|---|

| Candida auris | 86 | 1 min | >99% |

| Staphylococcus aureus | 69-86 | 1 min | >99% |

| Pseudomonas aeruginosa | 69-86 | 1 min | >99% |

Material Science Applications

In addition to its biological applications, this compound is explored in material sciences, particularly in the development of biodegradable polymers.

Case Study: Rubber Reinforcement

Research indicates that this compound can enhance the mechanical properties of silica-reinforced natural rubber composites. The addition of this compound improves the interaction between the rubber matrix and silica filler, leading to better tensile strength and elasticity .

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Tensile Strength (MPa) | 15.0 | 18.5 |

| Elongation at Break (%) | 400 | 450 |

Wirkmechanismus

Potassium linoleate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of stable emulsions. In biological systems, this compound can integrate into cell membranes, affecting membrane fluidity and signaling pathways. Its antimicrobial action is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Potassium Oleate: Another potassium salt of a fatty acid, derived from oleic acid. It shares similar surfactant properties but has different saturation levels.

Sodium Linoleate: The sodium salt of linoleic acid, used similarly in soaps and detergents.

Calcium Linoleate: The calcium salt of linoleic acid, used in various industrial applications.

Uniqueness of Potassium Linoleate: this compound is unique due to its specific balance of hydrophilic and lipophilic properties, making it an effective emulsifier and surfactant. Its antimicrobial properties also distinguish it from other similar compounds, making it valuable in both medical and industrial applications .

Biologische Aktivität

Potassium linoleate is a potassium salt of linoleic acid, a polyunsaturated fatty acid that exhibits significant biological activity, particularly in antimicrobial applications. This article explores the compound's biological properties, focusing on its antimicrobial efficacy, mechanisms of action, and potential applications based on recent research findings.

Antimicrobial Efficacy

Recent studies have established this compound as an effective antimicrobial agent against a range of pathogens. Notably, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Key Findings:

-

Broad-Spectrum Antimicrobial Activity :

- This compound has been shown to effectively kill antibiotic-resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

- It also satisfies the United States Environmental Protection Agency (EPA) protocols for hospital disinfection, proving effective against Candida auris and Candida albicans .

- Disinfection Protocols :

Table 1: Efficacy of this compound Against Staphylococcus aureus

| Batch | Concentration (mM) | Organism | # Cylinders Growth Positive | Pass/Fail |

|---|---|---|---|---|

| 1 | 69 | Staphylococcus aureus 6538 | 0/85 | Pass |

| 2 | 86 | Staphylococcus aureus 6538 | 0/60 | Pass |

| 3 | 86 | Staphylococcus aureus 6538 | 0/60 | Pass |

| 1 | 86 | Pseudomonas aeruginosa 15442 | 0/72 | Pass |

| 2 | 86 | Pseudomonas aeruginosa 15442 | 1/60 | Pass |

| 3 | 86 | Pseudomonas aeruginosa 15442 | 0/60 | Pass |

The antimicrobial action of this compound is attributed to its ability to disrupt microbial cell membranes. The compound's surfactant properties enhance its efficacy by facilitating the penetration of the cell wall, leading to cell lysis.

Case Studies:

- A study focused on the inactivation of human and avian influenza viruses demonstrated that this compound could significantly reduce viral loads when used in appropriate dilutions . The mechanism involved the disruption of viral envelopes, which is critical for viral infectivity.

Safety and Toxicity

While this compound exhibits potent antimicrobial properties, its safety profile is also essential for potential applications. Research indicates that it has low toxicity to birds and moderate toxicity to aquatic organisms. For instance, LC50 values for freshwater fish were determined to be around 18.06 ppm for rainbow trout and 35.5 ppm for bluegill sunfish, indicating slight toxicity .

Eigenschaften

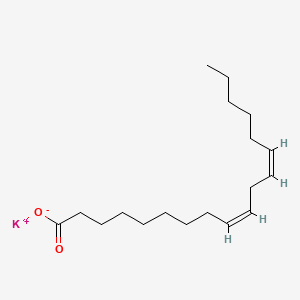

IUPAC Name |

potassium;(9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYJYBALPIYBQQ-NBTZWHCOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041561 | |

| Record name | Potassium linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3414-89-9 | |

| Record name | Potassium linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium linoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S022W5099 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.